Cas no 1248610-07-2 ((3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride)

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing sulfonyl groups into aromatic systems. Its key advantages include high reactivity due to the electron-withdrawing chloro and methoxy substituents, which enhance the electrophilicity of the sulfonyl chloride moiety. This compound is valuable in the preparation of sulfonamides, sulfonate esters, and other derivatives, often employed in pharmaceutical and agrochemical research. The dimethoxy groups further contribute to its stability and solubility in common organic solvents, facilitating handling and reaction optimization. Its well-defined structure ensures consistent performance in synthetic applications, making it a reliable intermediate for advanced chemical transformations.
(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride structure
1248610-07-2 structure
Product name:(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
CAS No:1248610-07-2
MF:C9H10Cl2O4S
MW:285.144299983978
CID:5206844
PubChem ID:78986235

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
    • (3-Chloro-4,5-dimethoxyphenyl)methanesulfonylchloride
    • Benzenemethanesulfonyl chloride, 3-chloro-4,5-dimethoxy-
    • Inchi: 1S/C9H10Cl2O4S/c1-14-8-4-6(5-16(11,12)13)3-7(10)9(8)15-2/h3-4H,5H2,1-2H3
    • InChI Key: SEXOACZARSGELZ-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)CS(=O)(=O)Cl)OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 314
  • XLogP3: 2.5
  • Topological Polar Surface Area: 61

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-104235-0.05g
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2 95%
0.05g
$900.0 2023-10-28
Enamine
EN300-104235-1g
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2 95%
1g
$1070.0 2023-10-28
Enamine
EN300-104235-10g
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2 95%
10g
$4606.0 2023-10-28
Enamine
EN300-104235-1.0g
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2
1g
$1070.0 2023-06-10
Enamine
EN300-104235-0.5g
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2 95%
0.5g
$1027.0 2023-10-28
Enamine
EN300-104235-0.1g
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2 95%
0.1g
$943.0 2023-10-28
Enamine
EN300-104235-5.0g
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2
5g
$3105.0 2023-06-10
Enamine
EN300-104235-0.25g
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2 95%
0.25g
$985.0 2023-10-28
Enamine
EN300-104235-10.0g
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2
10g
$4606.0 2023-06-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00982505-1g
(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
1248610-07-2 95%
1g
¥5285.0 2023-04-04

Additional information on (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride

Introduction to (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride (CAS No. 1248610-07-2)

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 1248610-07-2, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, comprising a chloro-substituted aromatic ring and a methanesulfonyl chloride functional group, make it a valuable tool for chemists and pharmacologists exploring novel therapeutic agents.

The compound's structure is characterized by a benzene ring substituted with chlorine at the third position and methoxy groups at the fourth and fifth positions. This arrangement imparts distinct electronic and steric properties, making it highly reactive in various synthetic transformations. The presence of the methanesulfonyl chloride moiety further enhances its utility as a sulfonylation agent, enabling the introduction of sulfonyl groups into other molecules through nucleophilic substitution reactions.

In recent years, (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride has been increasingly utilized in the development of pharmaceuticals targeting diverse diseases. One notable area of research involves its application in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The compound's ability to introduce sulfonyl groups efficiently has been leveraged to create potent inhibitors that disrupt aberrant signaling pathways in disease cells.

Moreover, studies have highlighted its role in the synthesis of antiviral agents. The structural motif of this compound has been found to mimic natural substrates recognized by viral enzymes, thereby inhibiting their activity. This approach has led to the discovery of novel compounds with promising antiviral properties, particularly against RNA viruses that pose significant public health challenges.

The chemical reactivity of (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride extends beyond pharmaceutical applications. It has been employed in materials science for the functionalization of polymers and surfaces. The sulfonyl chloride group can react with amines and alcohols to form stable sulfonamides and sulfones, respectively, which are essential for modifying material properties such as adhesion, durability, and biocompatibility.

Recent advancements in green chemistry have also explored sustainable methods for synthesizing this compound. Researchers have developed catalytic processes that minimize waste and energy consumption while maintaining high yields. These innovations align with global efforts to promote environmentally friendly chemical practices, ensuring that the production of such valuable intermediates remains sustainable.

The biological activity of derivatives derived from (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride continues to be a subject of intense investigation. Computational modeling techniques have been instrumental in predicting how modifications to its structure can enhance its efficacy as a drug candidate. By integrating experimental data with theoretical simulations, scientists can design more targeted molecules with improved pharmacokinetic profiles.

In conclusion, (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride (CAS No. 1248610-07-2) is a versatile compound with broad applications in pharmaceuticals, materials science, and chemical research. Its unique structural features and reactivity make it an indispensable tool for developing innovative solutions across multiple disciplines. As research progresses, further exploration of its potential will undoubtedly lead to groundbreaking advancements in medicine and technology.

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